molecular formula C8H4ClF3N2 B1532457 3-Chloro-5-(trifluoromethyl)-1H-indazole CAS No. 1243407-89-7

3-Chloro-5-(trifluoromethyl)-1H-indazole

Cat. No. B1532457
M. Wt: 220.58 g/mol
InChI Key: FHGLFPJUARDZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(trifluoromethyl)-1H-indazole is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of various compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 3-Chloro-5-(trifluoromethyl)-1H-indazole, involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-(trifluoromethyl)-1H-indazole is C7H3ClF3NO2 . The InChI Key is HXRMCZBDTDCCOP-UHFFFAOYSA-N . The SMILES string is FC(F)(F)c1cncc(Cl)c1 .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-5-(trifluoromethyl)-1H-indazole are complex and involve multiple steps. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(trifluoromethyl)-1H-indazole include a density of 1.4±0.1 g/cm3 . The boiling point is 218.2±40.0 °C at 760 mmHg . The molecular weight is 195.570 .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries
    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Pharmaceutical Industry

    • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical industry . They are incorporated into potential drug molecules for various diseases and disorders .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
    • Results or Outcomes : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Veterinary Industry

    • Summary of Application : TFMP derivatives are also used in the veterinary industry .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
    • Results or Outcomes : Two veterinary products containing the TFMP moiety have been granted market approval .
  • Functional Materials Field

    • Summary of Application : The development of organic compounds containing fluorine, such as TFMP derivatives, has led to advances in the functional materials field .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Bioisostere in Drug Design

    • Summary of Application : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
  • Insecticide

    • Summary of Application : Sulfoxaflor is used as a systemic insecticide .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including 3-Chloro-5-(trifluoromethyl)-1H-indazole, have been used widely in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGLFPJUARDZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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